2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine
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Overview
Description
2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine is an organic compound that features a nitrofluorene moiety linked to a phenoxyethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine typically involves the condensation of 2-nitrofluorene with an appropriate aldehyde, followed by the reaction with phenoxyethanamine. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as tin(II) chloride dihydrate and sodium carbonate . The reaction is usually carried out at reflux temperatures or at around 55°C to ensure optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc/acetic acid and catalytic hydrogenation are frequently used.
Substitution: Nitration typically uses nitric acid and sulfuric acid, while halogenation can be achieved with halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This compound may also interact with cellular proteins and enzymes, modulating their activity and affecting cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-nitrofluorene: Shares the nitrofluorene moiety but lacks the phenoxyethanamine structure.
Phenoxyethanamine derivatives: Compounds with similar phenoxyethanamine structures but different substituents on the aromatic rings.
Uniqueness
2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine is unique due to the combination of the nitrofluorene and phenoxyethanamine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18N2O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine |
InChI |
InChI=1S/C22H18N2O3/c23-11-12-27-22-8-4-1-5-15(22)13-20-18-7-3-2-6-17(18)19-10-9-16(24(25)26)14-21(19)20/h1-10,13-14H,11-12,23H2/b20-13+ |
InChI Key |
BJIFXXDQMBHYKG-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])OCCN |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])OCCN |
Origin of Product |
United States |
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